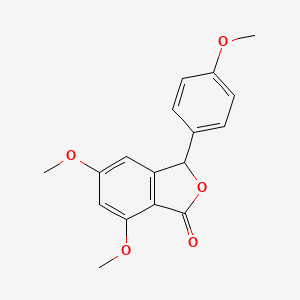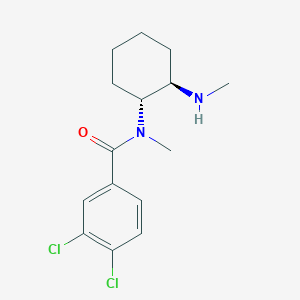
N-Desmethyl U-47700
Descripción general
Descripción
N-Desmethyl U-47700 is the primary urinary metabolite of U-47700 . It is a certified reference material suitable for use as a starting material in calibrators and controls in N-Desmethyl U-47700 LC/MS or GC/MS testing methods for clinical toxicology, urine drug testing, or forensic analysis applications .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Research
“N-Desmethyl U-47700” is a primary urinary metabolite of U-47700 . It is used in medicinal chemistry research to understand the structure-activity relationships of synthetic opioids . This knowledge can help in the development of new drugs with improved efficacy and safety profiles .
Preclinical Pharmacology
In preclinical pharmacology, “N-Desmethyl U-47700” is used to study the pharmacodynamic effects of U-47700 . For instance, it has been found that U-47700 produces analgesia (ED 50 = 0.5 mg/kg, s.c.) and catalepsy (ED 50 = 1.7 mg/kg) in rats, and these effects are positively correlated with plasma concentrations of U-47700 and "N-desmethyl-U-47700" .
Forensic Toxicology
“N-Desmethyl U-47700” is used in forensic toxicology as a marker for U-47700 use . Its presence in biological samples can confirm the use of U-47700, which is important in cases of drug-related deaths or intoxications .
Clinical Toxicology
In clinical toxicology, “N-Desmethyl U-47700” is used to monitor the exposure to U-47700 . Its quantification in urine or other biological matrices can help in the diagnosis and management of patients who have been exposed to U-47700 .
Urine Drug Testing
“N-Desmethyl U-47700” is used in urine drug testing as a biomarker for U-47700 use . Its detection can indicate recent use of U-47700, which is useful in various settings such as workplace drug testing, drug rehabilitation programs, and legal cases .
Forensic Analysis
“N-Desmethyl U-47700” is used in forensic analysis to identify and quantify U-47700 in seized drug samples . This can provide valuable information about the prevalence and distribution of U-47700 in the illicit drug market .
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Desmethyl U-47700 is a primary metabolite of U-47700, a synthetic opioid . The primary target of N-Desmethyl U-47700 is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
N-Desmethyl U-47700 acts as an agonist at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, N-Desmethyl U-47700 binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s effects .
Biochemical Pathways
Upon activation of the μ-opioid receptor, N-Desmethyl U-47700 initiates a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact pathways affected by N-Desmethyl U-47700 are still under investigation.
Pharmacokinetics
The pharmacokinetics of N-Desmethyl U-47700 involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, and its metabolites are excreted in urine . The compound’s plasma concentrations are positively correlated with its pharmacodynamic effects .
Result of Action
The activation of the μ-opioid receptor by N-Desmethyl U-47700 results in potent analgesic effects . It also poses a serious risk for overdosing and death due to its strong opioid activity . The loss of one or two methyl groups from U-47700 to form N-Desmethyl U-47700 reduces the MOR activation potential .
Action Environment
The action of N-Desmethyl U-47700 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH Additionally, individual factors such as age, health status, and genetic makeup can influence the compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLMIGVJKXDEGR-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342244 | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67579-73-1 | |
| Record name | N-Desmethyl U-47700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL U-47700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of N-Desmethyl U-47700 in forensic toxicology?
A1: N-Desmethyl U-47700 is a primary metabolite of U-47700 and has been detected in higher concentrations than the parent drug in certain tissues, like pig brain. [] This highlights the importance of analyzing for metabolites in addition to the parent compound in forensic toxicology, as metabolite presence can provide crucial information about drug exposure even when parent drug concentrations are low. [, ]
Q2: Are there any analytical challenges in detecting and quantifying N-Desmethyl U-47700?
A2: Identifying and quantifying N-Desmethyl U-47700, especially in the context of forensic investigations, requires specialized analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose. [, , ] This method allows for the separation and sensitive detection of the metabolite in complex biological matrices. [, , ]
Q3: How does the tissue distribution of N-Desmethyl U-47700 compare to U-47700?
A3: Research using a pig model showed that N-Desmethyl U-47700 reaches higher concentrations in certain tissues compared to U-47700, notably in the brain. [] While U-47700 was found in higher concentrations in duodenum content, bile fluid, and adipose tissue, N-Desmethyl U-47700 was more prominent in organs involved in metabolism, such as the liver and kidney. [] This difference in distribution patterns underscores the importance of considering both parent and metabolite concentrations when interpreting toxicological findings. []
Q4: What is the postmortem redistribution potential of N-Desmethyl U-47700?
A4: Studies using a controlled pig model suggest that N-Desmethyl U-47700 demonstrates low to moderate postmortem redistribution. [] This finding is crucial for forensic investigations, as it implies that measured concentrations of this metabolite in postmortem samples can provide relatively reliable information about drug exposure prior to death. []
Q5: What are the implications of the metabolic profile of U-47700 for forensic analysis?
A5: U-47700 exhibits metabolic transformations similar to U-49900, resulting in a shared metabolite and isomeric species. [] This overlap in metabolic pathways presents a challenge for forensic analysts, as it necessitates careful interpretation of analytical data to differentiate between exposure to these two substances. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)
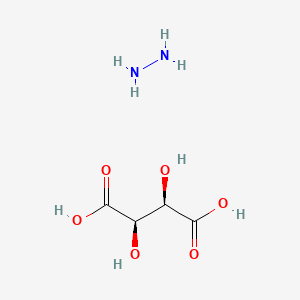
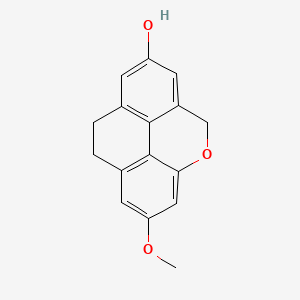


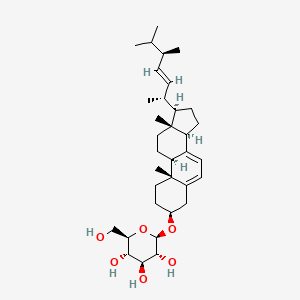
![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)

